Potent AT1 Receptor Binding Affinity vs. Non-Tetrazole Carboxylate Analogs
In a series of 1,3-benzodioxole derivatives, the tetrazole analog demonstrated a significantly higher binding affinity for the angiotensin II AT1 receptor compared to its direct carboxylic acid counterpart. This supports the rationale that the tetrazole ring acts as a superior bioisostere in this scaffold .
| Evidence Dimension | AT1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Quantitative data not available for this specific compound. |
| Comparator Or Baseline | Corresponding 1,3-benzodioxole-2-carboxylic acid analog. |
| Quantified Difference | Tetrazole analogs in the series show IC50 values in the nanomolar range, a marked improvement over the micromolar affinities of the carboxylate series. |
| Conditions | Radioligand binding assay using [125I]-Angiotensin II on AT1 receptor-expressing membranes. |
Why This Matters
This class-level evidence suggests the tetrazole is critical for high potency, making the compound a preferred choice for AT1 receptor studies over weaker carboxylate analogs.
